molecular formula C13H14N4O3 B5111690 N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide

N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide

Cat. No.: B5111690
M. Wt: 274.28 g/mol
InChI Key: GXMMZQQPIRTVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide is a chemical compound that features an imidazole ring attached to a propyl chain, which is further connected to a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide typically involves the following steps:

    Formation of the Imidazole Ring:

    Nitration of Benzamide: The benzamide group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Coupling Reaction: The imidazole-propyl intermediate is then coupled with the nitrated benzamide under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides to convert the nitro group to an amine.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Reduction: N-[3-(1H-imidazol-1-yl)propyl]-2-aminobenzamide.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity.

    Pathways Involved: The compound may interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    N-[3-(1H-imidazol-1-yl)propyl]-2-aminobenzamide: A reduced form of the compound with an amino group instead of a nitro group.

    3-(1H-imidazol-1-yl)propylamine: A simpler compound with only the imidazole and propylamine groups.

Uniqueness: N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide is unique due to the presence of both the nitrobenzamide and imidazole groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-13(11-4-1-2-5-12(11)17(19)20)15-6-3-8-16-9-7-14-10-16/h1-2,4-5,7,9-10H,3,6,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMMZQQPIRTVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.